

Application Notes and Protocols for the Quantification of 2-Nitrophenol

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of **2-Nitrophenol** (2-NP) using various analytical techniques. The information is intended to guide researchers, scientists, and professionals in the drug development field in selecting and implementing appropriate methods for their specific needs.

Introduction to 2-Nitrophenol Analysis

2-Nitrophenol is an important organic compound used in the synthesis of pharmaceuticals, dyes, and pesticides. Its presence as a raw material, intermediate, or impurity necessitates accurate and reliable quantification. This document outlines three common and effective analytical methods for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Detection.

Comparative Quantitative Data

The following table summarizes the performance characteristics of the described analytical methods for **2-Nitrophenol** quantification. These values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.



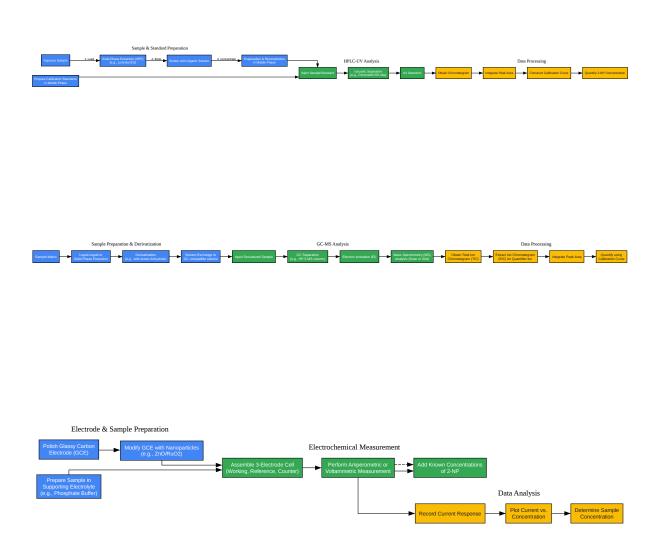
Parameter	High-Performance Liquid Chromatography (HPLC-UV)	Gas Chromatography- Mass Spectrometry (GC-MS)	Electrochemical Method (Modified GCE)
Principle	Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.	Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass analysis.	Measurement of the current generated by the electrochemical reduction of 2-Nitrophenol at a modified electrode surface.
Limit of Detection (LOD)	5 - 20 ng/mL[1]	0.07 - 0.20 μg/L (after derivatization and microextraction)[2]	1.73 ± 0.02 pM to 4 μM[3][4]
Limit of Quantification (LOQ)	15 - 60 ng/mL[1]	0.23 - 0.70 μg/L (after derivatization and microextraction)[2]	Not explicitly stated in all references, but can be inferred from the linear range.
Linear Dynamic Range (LDR)	200 - 8000 ng/mL[1]	0.7 - 4000 μg/L[2]	0.01 nM - 0.01 mM to 5 - 560 μM[3][4]
Accuracy (% Recovery)	90 - 112%[1][5]	44 - 88% (extraction recovery)[2]	Not explicitly stated, but validated in environmental water samples.[6][7]
Precision (%RSD or %CV)	< 15%[1][5]	< 10.7% (intra-assay) [8]	< 6%[4]
Sample Derivatization	Not typically required.	Often required to improve volatility and sensitivity.[8][9][10]	Not required.
Typical Detector	Photodiode Array (PDA) or UV-Vis.[9]	Mass Spectrometry (MS) or Flame Ionization Detector (FID).[9]	Amperometric or Voltammetric.



High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like **2-Nitrophenol**.

Experimental Workflow: HPLC-UV Analysis





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